N-butyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-butyl-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-3-4-11-20-18(22)19(23)21-13-17(16-6-5-12-26-16)27(24,25)15-9-7-14(2)8-10-15/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFZBPBUBUNUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of N-butyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is . The presence of the furan moiety and the sulfonamide group suggests potential interactions in biological systems that could lead to pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O3S |
| LogP (Octanol/Water) | 2.542 |
| Molecular Volume | 163.810 ml/mol |
The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structures often exhibit significant pharmacological properties, such as:
- Antimicrobial Activity : Many sulfonamide derivatives demonstrate antibacterial properties.
- Anti-inflammatory Effects : Some furan-containing compounds have been noted for their ability to modulate inflammatory pathways.
Biological Activity Studies
While specific studies on this compound are scarce, research on related compounds provides insights into potential biological activities:
- Antimicrobial Properties : A study on sulfonamide derivatives indicated that they possess broad-spectrum antibacterial activity against various pathogens, suggesting that this compound may exhibit similar effects.
- Cell Line Studies : Research on furan derivatives has shown cytotoxic effects in cancer cell lines, indicating potential antitumor activity. For instance, compounds with furan rings have been associated with apoptosis induction in various cancer types.
- Inflammation Modulation : Furan-based compounds have been observed to inhibit pro-inflammatory cytokines in vitro, which may translate to therapeutic effects in inflammatory diseases.
Case Studies and Comparative Analysis
To further understand the biological activity of this compound, comparative analysis with structurally similar compounds is essential.
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide | Antimicrobial and anti-inflammatory | Fluorine substitution may enhance activity |
| 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | Cytotoxicity in cancer cell lines | Chlorine affects solubility and reactivity |
| N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide | Potential anti-tumor effects | Different furan substitution position |
Comparison with Similar Compounds
Table 1: Key Functional Groups and Structural Features
Key Observations:
- Tosyl Group Ubiquity : The tosyl group appears in all compounds, suggesting its utility in stabilizing intermediates or directing reactivity .
- Amide vs.
- Reactivity Drivers : The azide groups in contrast with the nitro group in ; both are electron-deficient but differ in applications (e.g., azides for cycloadditions vs. nitro for electrophilic substitution).
Crystallographic and Spectroscopic Insights
- Intermolecular Interactions : In , hydrogen bonding (C–H⋯O) stabilizes the crystal lattice, a feature likely shared by the target compound due to its amide and sulfonyl groups.
- Conformational Flexibility : The furan-2-yl group in the target may introduce steric hindrance or π-π stacking absent in the chloro/nitro-substituted compound .
Preparation Methods
Lithiation and Alkylation of Furan
Furan undergoes lithiation at the α-position using butyllithium in anhydrous tetrahydrofuran (THF) at -78°C. Subsequent reaction with acrylonitrile yields 2-(furan-2-yl)propanenitrile.
Reaction Conditions :
Reduction to Primary Amine
The nitrile intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH4) in dry diethyl ether:
Characterization :
Sulfonylation to Introduce the Tosyl Group (Intermediate B)
Reaction with Tosyl Chloride
2-(Furan-2-yl)ethylamine is treated with 4-methylbenzenesulfonyl chloride (TosCl) in dichloromethane (DCM) with triethylamine as a base:
Optimization Notes :
-
Molar Ratio : 1:1.2 (amine:TosCl) to minimize di-sulfonylation.
-
Yield : 82–88% after silica gel chromatography.
Characterization :
-
IR : 1350 cm⁻¹ (S=O symmetric stretch), 1170 cm⁻¹ (S=O asymmetric stretch).
Formation of the Ethanediamide Bridge
Synthesis of N-Butylethanediamido Precursor (Intermediate C)
Oxalyl chloride reacts with N-butylamine to form N-butyloxalamyl chloride , which is subsequently coupled with Intermediate B:
Step 1 :
Step 2 :
Reaction Conditions :
-
Coupling Agent: HATU (1.1 equiv), DIPEA (3 equiv) in DMF.
Critical Parameters :
-
Moisture Control : Anhydrous conditions prevent hydrolysis of the oxalamyl chloride.
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
An alternative route involves reductive amination of 2-(furan-2-yl)-2-tosylethylamine with N-butyl glyoxal using sodium cyanoborohydride (NaBH3CN) in methanol:
Advantages :
Limitations :
-
Requires strict pH control (pH 5–6).
-
Competing imine formation reduces efficiency.
Scalability and Industrial Considerations
Batch vs. Flow Chemistry
-
Batch Synthesis : Suitable for small-scale production (<1 kg) with yields of 65–70%.
-
Continuous Flow : Enhances heat transfer during exothermic steps (e.g., sulfonylation), improving reproducibility.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Tosyl chloride | 120–150 |
| HATU | 2,800–3,200 |
| N-butylamine | 90–110 |
Total Estimated Cost : $4,200–$4,800 per kg (lab-scale).
Challenges and Mitigation Strategies
Furan Ring Sensitivity
Tosyl Group Stability
-
Hydrolysis : The tosyl group hydrolyzes in aqueous basic conditions. Reactions involving NaOH/KOH are conducted at ≤0°C.
Q & A
Q. What are the critical steps in synthesizing N-butyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including sulfonation, amidation, and functional group protection. Key optimizations include:
- Temperature control : Sulfonation steps often require anhydrous conditions at 0–5°C to prevent hydrolysis of reactive intermediates .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction rates for amidation steps .
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilicity in nucleophilic substitutions .
- Purity monitoring : HPLC and NMR track intermediates, ensuring >95% purity before proceeding .
| Step | Key Parameters | Yield Optimization Strategy |
|---|---|---|
| Sulfonation | Anhydrous DCM, 0–5°C | Use molecular sieves to absorb moisture |
| Amidation | DMF, 60°C, 12h | Stirring under nitrogen to prevent oxidation |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR identify furan protons (δ 6.2–7.4 ppm) and sulfonyl groups (δ 2.4 ppm for methyl) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 465.2) .
- HPLC : Retention time comparison with standards validates purity (>98%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:
- Orthogonal assays : Compare results from enzyme inhibition (e.g., COX-2) and cell-based assays (e.g., anti-inflammatory activity in RAW264.7 macrophages) .
- Structural analogs : Test derivatives (e.g., replacing 4-methylbenzenesulfonyl with 4-chlorobenzenesulfonyl) to isolate structure-activity relationships (SAR) .
- Batch analysis : Use LC-MS to correlate bioactivity with impurity levels (e.g., unreacted starting materials) .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
Molecular docking and dynamics simulations predict binding modes:
- Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase IX) .
- Docking software : AutoDock Vina or Schrödinger Suite models interactions between the sulfonyl group and catalytic zinc ions .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .
| Derivative | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Parent compound | -8.2 | 12.3 ± 1.5 |
| 4-Cl analog | -9.1 | 8.7 ± 0.9 |
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Pull-down assays : Use biotinylated probes to identify protein targets in lysates (e.g., kinases or GPCRs) .
- Metabolomics : LC-MS/MS tracks downstream metabolites in treated cells to map affected pathways (e.g., arachidonic acid metabolism) .
- CRISPR screening : Genome-wide knockout libraries identify genetic modifiers of compound sensitivity .
Methodological Considerations
Q. How should researchers optimize stability studies for this compound under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal stability : Accelerated aging at 40°C/75% RH for 4 weeks simulates long-term storage .
- Light sensitivity : UV-vis spectroscopy assesses photodegradation rates under UVA/UVB .
Q. What are best practices for comparing this compound’s efficacy with structurally similar analogs?
- SAR tables : Tabulate IC₅₀, logP, and hydrogen-bond donors for analogs (e.g., thiophene vs. furan substitutions) .
- Selectivity profiling : Screen against a panel of 50+ targets (e.g., kinases, ion channels) to identify off-target effects .
- Crystallography : Solve co-crystal structures with target proteins to visualize binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
